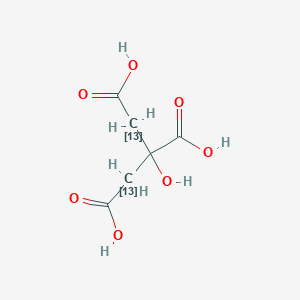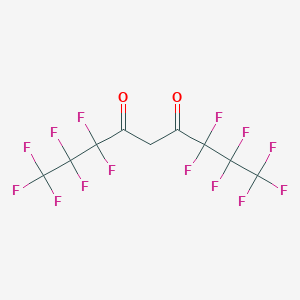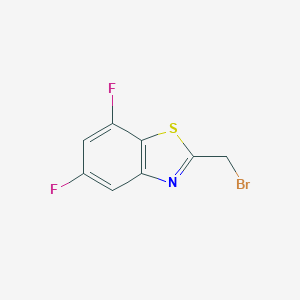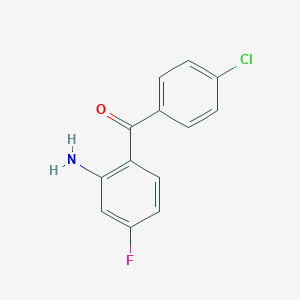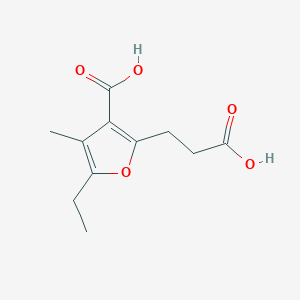
3-Carboxy-4-methyl-5-ethyl-2-furanpropionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carboxy-4-methyl-5-ethyl-2-furanpropionic acid (CMPF) is a naturally occurring metabolite found in human urine. It belongs to the family of furan fatty acids and is known for its unique chemical structure and biological properties. CMPF has been of great interest to researchers due to its potential therapeutic applications in several diseases.
Mécanisme D'action
The exact mechanism of action of 3-Carboxy-4-methyl-5-ethyl-2-furanpropionic acid is not fully understood. However, it has been suggested that this compound may act through the activation of the peroxisome proliferator-activated receptor (PPAR) family of transcription factors. PPARs play a crucial role in regulating lipid and glucose metabolism, and their activation has been shown to improve insulin sensitivity and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to improve insulin sensitivity by increasing glucose uptake in skeletal muscle cells. In addition, this compound has been found to regulate lipid metabolism by reducing the expression of genes involved in lipogenesis and increasing the expression of genes involved in fatty acid oxidation.
Avantages Et Limitations Des Expériences En Laboratoire
3-Carboxy-4-methyl-5-ethyl-2-furanpropionic acid has several advantages for lab experiments. It is a naturally occurring metabolite, which makes it easy to obtain and study. It is also stable and can be stored for long periods without degradation. However, there are also some limitations to using this compound in lab experiments. Its low solubility in water can make it difficult to work with, and its potential toxicity at high concentrations needs to be carefully monitored.
Orientations Futures
There are several future directions for research on 3-Carboxy-4-methyl-5-ethyl-2-furanpropionic acid. One area of interest is its potential therapeutic applications in cancer. This compound has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to explore its potential as an anti-cancer agent. Another area of interest is the role of this compound in the gut microbiome. Recent studies have suggested that this compound may have a beneficial effect on gut health by modulating the gut microbiome. Further research is needed to understand the mechanisms underlying this effect and its potential therapeutic applications. Finally, the development of new synthetic methods for this compound could lead to the production of novel analogs with improved biological properties.
Méthodes De Synthèse
3-Carboxy-4-methyl-5-ethyl-2-furanpropionic acid can be synthesized by the oxidation of linoleic acid, which is a polyunsaturated fatty acid found in many vegetable oils. The oxidation process can be carried out using a variety of chemical agents such as potassium permanganate, ozone, or singlet oxygen. Alternatively, this compound can be obtained from the hydrolysis of 3-carboxy-4-methyl-5-ethylfuran-2-propionic acid lactone, which is a natural product found in some plants.
Applications De Recherche Scientifique
3-Carboxy-4-methyl-5-ethyl-2-furanpropionic acid has been extensively studied for its potential therapeutic applications in several diseases such as diabetes, obesity, and cardiovascular diseases. It has been shown to have anti-inflammatory, antioxidant, and anti-diabetic properties. This compound has also been found to regulate lipid metabolism and improve insulin sensitivity in animal models.
Propriétés
Numéro CAS |
115084-30-5 |
|---|---|
Formule moléculaire |
C11H14O5 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
2-(2-carboxyethyl)-5-ethyl-4-methylfuran-3-carboxylic acid |
InChI |
InChI=1S/C11H14O5/c1-3-7-6(2)10(11(14)15)8(16-7)4-5-9(12)13/h3-5H2,1-2H3,(H,12,13)(H,14,15) |
Clé InChI |
LOHNKCJVXLFVMW-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=C(O1)CCC(=O)O)C(=O)O)C |
SMILES canonique |
CCC1=C(C(=C(O1)CCC(=O)O)C(=O)O)C |
Synonymes |
3-carboxy-4-methyl-5-ethyl-2-furanpropionic acid 3-CMEFP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



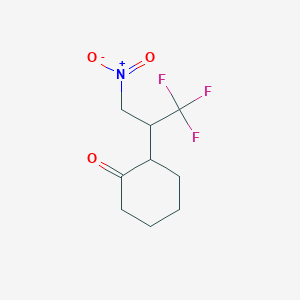
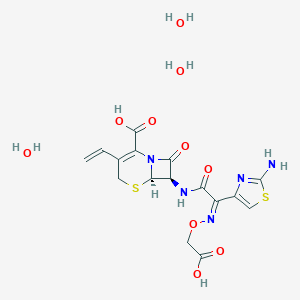
![Imidazo[1,2-a]pyridine-5-thiol](/img/structure/B53219.png)
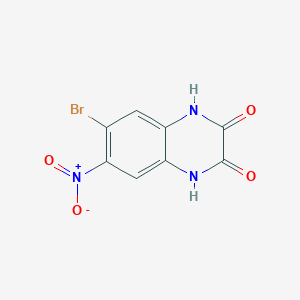
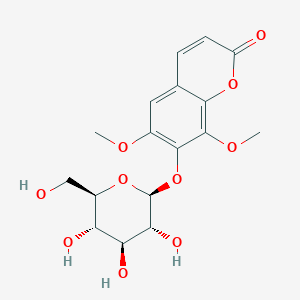
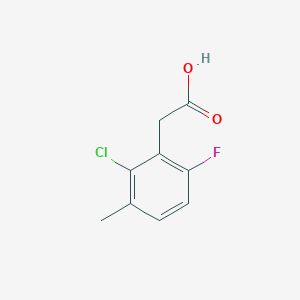
![5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate](/img/structure/B53227.png)

